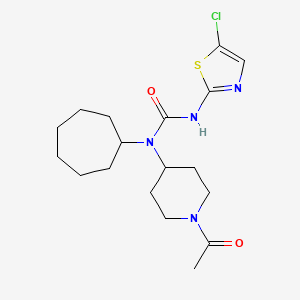![molecular formula C8H8ClN5 B12629284 Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12629284.png)
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a chemical compound known for its significant role in various scientific research fields. This compound is part of the pyrrolo[2,3-b]pyridine derivatives, which are recognized for their potential biological activities, particularly in targeting fibroblast growth factor receptors (FGFRs) involved in cancer therapy .
準備方法
The synthesis of Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit FGFRs, which play a crucial role in cell growth and differentiation.
Medicine: It has shown promise in cancer therapy by inhibiting the proliferation and migration of cancer cells.
作用機序
The mechanism of action of Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activation, which in turn prevents the downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly effective in cancer cells, where FGFR signaling is often dysregulated .
類似化合物との比較
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be compared to other pyrrolo[2,3-b]pyridine derivatives. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine: Known for its role in various biological activities.
5-chloro-1H-pyrrolo[2,3-b]pyridine: Shares structural similarities but differs in its specific biological targets and activities.
The uniqueness of Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its potent inhibitory activity against FGFRs, making it a valuable compound in cancer research and therapy .
特性
分子式 |
C8H8ClN5 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC名 |
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)guanidine |
InChI |
InChI=1S/C8H8ClN5/c9-4-1-5-6(14-8(10)11)3-13-7(5)12-2-4/h1-3H,(H,12,13)(H4,10,11,14) |
InChIキー |
WLINPXRKVVJNCZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1C(=CN2)N=C(N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12629213.png)
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629214.png)

![2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12629229.png)

![6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B12629246.png)
![[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12629255.png)
![N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide](/img/structure/B12629259.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B12629271.png)

![4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B12629275.png)


